M-TriDAP -

M-TriDAP

Catalog Number: EVT-15273682
CAS Number:
Molecular Formula: C26H43N5O15
Molecular Weight: 665.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

M-TriDAP, also known as N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a significant compound derived from the degradation of peptidoglycan, primarily found in Gram-negative bacteria. This compound plays a crucial role in the immune response by being recognized by intracellular pattern recognition receptors, specifically NOD1 (CARD4) and to a lesser extent NOD2 (CARD15). The recognition of M-TriDAP by these receptors triggers a signaling cascade that activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Source and Classification

M-TriDAP is classified as a muropeptide, which is a component of bacterial cell walls. It is synthesized chemically and is often used in laboratory settings for research purposes. Its structural components include a muramyl tripeptide backbone, which is essential for its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of M-TriDAP involves several chemical transformations to obtain the desired purity and structure. The compound can be synthesized through methods that include solid-phase peptide synthesis or solution-phase synthesis techniques. Typically, M-TriDAP is prepared as a lyophilized powder, which can be reconstituted in endotoxin-free water for experimental use.

  1. Preparation: To prepare a stock solution, 1 mg of M-TriDAP is dissolved in 1.5 ml of endotoxin-free water and vortexed until completely dissolved. Working concentrations for biological assays typically range from 100 ng/ml to 10 µg/ml .
  2. Purification: The final product is purified using techniques such as reversed-phase high-performance liquid chromatography to ensure it meets the required standards for biological testing .
Molecular Structure Analysis

Structure and Data

M-TriDAP has the molecular formula C26H43N5O15\text{C}_{26}\text{H}_{43}\text{N}_{5}\text{O}_{15} and a molecular weight of 665.64 g/mol. The structure consists of several functional groups including amino and carboxyl groups that play critical roles in its interaction with immune receptors.

  • Chemical Structure: The compound features a muramyl backbone with specific stereochemistry at the amino acids involved, which is crucial for its recognition by NOD1 and NOD2 receptors .
Chemical Reactions Analysis

Reactions and Technical Details

M-TriDAP can undergo various chemical reactions:

  1. Oxidation and Reduction: These reactions are less common due to the stability of M-TriDAP's structure.
  2. Substitution Reactions: The amino and carboxyl groups allow for substitution reactions, where functional groups can be modified without altering the core structure.
  3. Common Reagents: Typical reagents used include acids and bases for pH adjustments, with reactions often conducted under controlled temperature conditions .

The primary products from these reactions are derivatives that maintain the core structure while having altered functional groups.

Mechanism of Action

The mechanism of action for M-TriDAP involves its interaction with intracellular receptors NOD1 and NOD2. Upon recognition:

  1. Signaling Cascade Initiation: The binding activates serine/threonine kinase RIP2 (also known as RICK or CARDIAK), which subsequently interacts with IKK.
  2. NF-κB Activation: This interaction leads to the activation of NF-κB, resulting in the transcription of genes responsible for producing inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

This pathway illustrates how M-TriDAP can modulate immune responses, making it an important compound in immunological research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: M-TriDAP is typically provided as a lyophilized powder.
  • Solubility: It is soluble in endotoxin-free water, with stock solutions prepared at concentrations suitable for biological assays.

Chemical Properties

  • Stability: M-TriDAP is stable when stored at -20°C, avoiding repeated freeze-thaw cycles.
  • Biological Activity: The compound has been validated for its ability to activate NOD1 and NOD2 in cell lines expressing these receptors .
Applications

M-TriDAP has diverse scientific applications:

  1. Chemistry: It serves as a model compound for studying peptidoglycan degradation and synthesis.
  2. Biology: Researchers utilize M-TriDAP to explore the roles of NOD1 and NOD2 in immune responses against bacterial infections.
  3. Medicine: Its ability to modulate immune responses positions M-TriDAP as a potential candidate for developing new immunotherapies.
  4. Industry: The compound is used in diagnostic tools and assays aimed at detecting bacterial infections .
Molecular Mechanisms of M-TriDAP-Induced Immune Activation

NOD1/NOD2 Receptor Interactions and Ligand Specificity

M-TriDAP (MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid) is a synthetic peptidoglycan fragment that serves as a potent agonist for cytosolic pattern recognition receptors NOD1 and NOD2. Its molecular structure enables specific recognition by these receptors, initiating innate immune responses.

Structural Motifs Essential for Receptor Binding

The immunostimulatory activity of M-TriDAP depends on three critical structural elements:

  • N-acetylmuramic acid (MurNAc): This sugar component provides the foundational scaffold for receptor engagement. Unlike minimal dipeptide ligands (e.g., MDP for NOD2), the intact MurNAc moiety in M-TriDAP allows broader recognition by both NOD1 and NOD2 [2] [6].
  • Tripeptide sequence (L-Ala-γ-D-Glu-mDAP): The diaminopimelic acid (DAP) residue is indispensable for NOD1 activation, while the combined MurNAc-tripeptide structure enables dual receptor engagement. The γ-bond linking D-Glu and mDAP preserves resistance to cytosolic peptidases [5] [9].
  • Stereochemical configuration: M-TriDAP exists as a mixture of MurNAc-L-Ala-γ-D-Glu-D-mDAP and MurNAc-L-Ala-γ-D-Glu-L-mDAP isomers. This configuration influences binding kinetics to the leucine-rich repeat (LRR) domains of NOD receptors [2].

Surface plasmon resonance studies confirm direct binding between M-TriDAP and NOD1/NOD2, with higher affinity for NOD1 (Kd ~30 μM) than NOD2 (Kd ~50 nM) [9]. Ligand binding induces conformational changes in the NACHT domains, facilitating receptor oligomerization and recruitment of downstream adaptors [9].

Table 1: Structural Motifs of M-TriDAP and Their Functional Roles

Structural ComponentChemical FeatureReceptor Interaction
N-acetylmuramic acid (MurNAc)Sugar ring with lactyl groupAnchors ligand recognition; enables dual NOD1/NOD2 activation
L-Ala-γ-D-GluDipeptide with gamma-linkageMaintains protease resistance; positions mDAP for binding
meso-diaminopimelic acid (mDAP)Diamino acid at third positionKey specificity determinant for NOD1 binding
Stereoisomers (D/L-mDAP)Chiral center in mDAPInfluences binding kinetics to NOD LRR domains

Differential Activation of NOD1 vs. NOD2 by M-TriDAP Isomers

M-TriDAP's capacity to activate both receptors exhibits striking asymmetry:

  • NOD1 preference: Biochemical assays demonstrate that the D-mDAP isomer binds NOD1 with ~10-fold higher affinity than the L-mDAP counterpart. This preference arises from complementary electrostatic surfaces within the NOD1 LRR binding pocket [5].
  • Dual activation capability: Despite its structural optimization for NOD1, M-TriDAP retains significant NOD2-stimulatory capacity due to its intact MurNAc moiety. This distinguishes it from simpler ligands like TriDAP (lacking MurNAc), which exclusively activates NOD1 [2] [9].
  • Synergistic signaling: Cellular studies reveal that M-TriDAP co-engages NOD1 and NOD2 in macrophage membranes, amplifying NF-κB activation beyond levels triggered by single-receptor agonists. This synergy depends on RIP2 scaffolding of shared downstream effectors [3].

Intracellular Signaling Pathways

RIP2-Mediated NF-κB and MAPK Activation

M-TriDAP-induced receptor oligomerization initiates a canonical signaling cascade centered on RIP2 kinase:

  • CARD-CARD homophilic interactions: Activated NOD1 (mono-CARD) and NOD2 (bi-CARD) recruit RIP2 via caspase activation and recruitment domain interactions, forming a filamentous signaling complex [9].
  • Ubiquitin-dependent signal amplification: RIP2 undergoes K63-linked polyubiquitination by E3 ligases (XIAP, cIAP1/2), creating scaffolds for TAK1 and IKK complex recruitment. TAK1 phosphorylates IκBα, targeting it for proteasomal degradation and liberating NF-κB for nuclear translocation [9].
  • MAPK pathway coordination: Parallel activation of JNK, p38, and ERK kinases occurs through RIP2-mediated TAB/TAK1 assembly. This induces AP-1 transcription factors that synergize with NF-κB for cytokine gene expression (e.g., IL-6, IL-8) [2] [6].

Genetic ablation of RIP2 abolishes M-TriDAP-induced cytokine production, confirming its central role in both pathways [3].

Crosstalk Between NLR and TLR Signaling Networks

M-TriDAP does not operate in isolation but functionally integrates with TLR pathways:

  • Transcriptional priming: TLR4 activation by LPS upregulates NOD1/NOD2 expression, sensitizing cells to M-TriDAP. This creates a feed-forward loop amplifying inflammatory responses to Gram-negative bacteria [1] [7].
  • Synergistic cytokine production: Co-stimulation of macrophages with M-TriDAP and TLR agonists (e.g., Pam3CSK4) induces supra-additive IL-6 and IL-12 secretion. This synergy requires MyD88-dependent TLR signaling and RIP2-mediated NLR activation converging on NF-κB enhancers [3] [7].
  • Antiviral applications: In lung epithelial cells, M-TriDAP primes antiviral states against SARS-CoV-2 by enhancing IFN-responsive gene expression. This effect is potentiated by TLR3 agonists through IRF3/NF-κB crosstalk [1].

Table 2: Immune Outcomes of M-TriDAP-Induced Signaling Crosstalk

Signaling ContextKey Molecular InteractionsFunctional Consequences
TLR4 priming + M-TriDAPLPS → TLR4 → NF-κB → NOD2 transcription3-fold increase in IL-8 secretion compared to M-TriDAP alone
M-TriDAP + TLR2 agonistRIP2/MyD88 complex formationSynergistic TNFα and IL-6 production; enhanced phagosome maturation
M-TriDAP in SARS-CoV-2 infectionNOD1/RIP2 → IRF1/STAT1 activation90% reduction in viral replication in lung epithelial cells

Role of ASC Inflammasome Assembly in Cytokine Secretion

Contrary to some NLR activators, M-TriDAP exhibits nuanced inflammasome interactions:

  • NLRP3 independence: Unlike canonical inflammasome activators (e.g., ATP, nigericin), M-TriDAP does not trigger NLRP3-dependent caspase-1 activation or IL-1β maturation in macrophages. This aligns with its failure to induce potassium efflux or reactive oxygen species bursts [4].
  • ASC-dependent cytokine export: M-TriDAP promotes ASC speck formation in dendritic cells, facilitating unconventional secretion of leaderless cytokines (IL-1α, IL-18) independent of caspase-1 cleavage. This process requires Syk kinase and reactive oxygen species but not NLRP3 [5].
  • Cell-type specificity: In intestinal epithelial cells, M-TriDAP induces ASC-dependent IL-18 secretion through an NLRC4 inflammasome, highlighting context-dependent machinery utilization [5].

The absence of pyroptosis induction distinguishes M-TriDAP from potent inflammasome activators, positioning it as a modulator of inflammatory tone without causing rapid cell death [4].

Properties

Product Name

M-TriDAP

IUPAC Name

2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid

Molecular Formula

C26H43N5O15

Molecular Weight

665.6 g/mol

InChI

InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1

InChI Key

VMWCJJZYTQZDJQ-IWAOCOHZSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

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